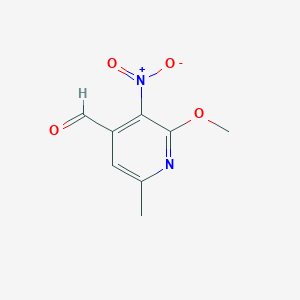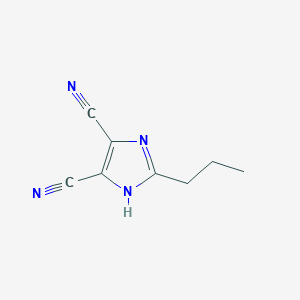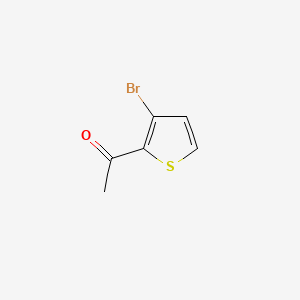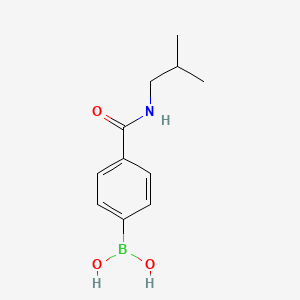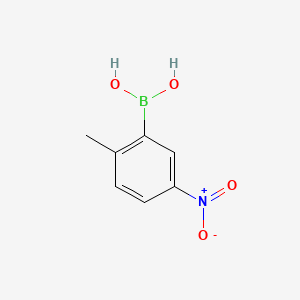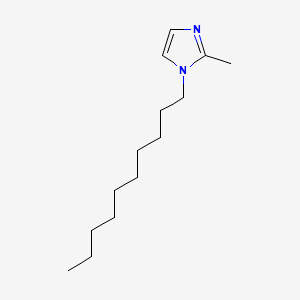
5-Chlor-2-hydroxy-4-methyl-benzaldehyd
Übersicht
Beschreibung
5-Chloro-2-hydroxy-4-methyl-benzaldehyde is a chemical compound with the molecular formula C8H7ClO2 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, a methyl group, and a formyl group .Wissenschaftliche Forschungsanwendungen
Organische Synthese
5-Chlor-2-hydroxy-4-methyl-benzaldehyd: ist ein vielseitiger Baustein in der organischen Synthese. Aufgrund des Vorhandenseins reaktiver funktioneller Gruppen kann er verschiedene chemische Reaktionen eingehen. So kann er zum Beispiel an der Bildung von Schiff-Basen mit primären Aminen teilnehmen, die wichtige Zwischenprodukte bei der Synthese von Pharmazeutika und Feinchemikalien sind .
Medizinische Chemie
In der medizinischen Chemie kann diese Verbindung zur Synthese von Chalkonen verwendet werden. Diese sind Vorläufer für die Herstellung neuartiger Pyrazolinderivate, die vielversprechend als entzündungshemmende und krebshemmende Mittel wirken .
Analytische Chemie
Die Fähigkeit der Verbindung, Komplexe mit Metallen zu bilden, kann in der analytischen Chemie genutzt werden. Sie kann als Ligand in kolorimetrischen Sensoren zur Detektion von Metallionen fungieren, was für die Umweltüberwachung und die industrielle Prozesskontrolle unerlässlich ist .
Materialwissenschaft
In der Materialwissenschaft kann This compound zur Synthese von organischen Halbleitern verwendet werden. Diese Materialien sind Schlüsselkomponenten in organischen Leuchtdioden (OLEDs) und Solarzellen und tragen zur Entwicklung erneuerbarer Energietechnologien bei .
Katalyse
Diese Verbindung kann zur Herstellung von organometallischen Katalysatoren verwendet werden. Diese Katalysatoren sind an wichtigen Reaktionen wie der Suzuki-Kupplung beteiligt, die in der pharmazeutischen Industrie weit verbreitet ist, um komplexe Moleküle zu erzeugen .
Aroma- und Duftstoffindustrie
Obwohl es sich nicht um eine direkte Anwendung der betreffenden Verbindung handelt, deutet die strukturelle Ähnlichkeit mit Vanillin (einer Verbindung, die in Aromen und Duftstoffen weit verbreitet ist) auf eine mögliche Verwendung bei der Synthese neuartiger Aromastoffe hin .
Kosmetikindustrie
Die Struktur der Verbindung ähnelt bekannten Tyrosinase-Inhibitoren, die in kosmetischen Produkten verwendet werden, um Hyperpigmentierung und Altersflecken zu verhindern. Sie könnte als Leitverbindung für die Entwicklung neuer Hautbleichmittel dienen .
Umweltwissenschaften
Schließlich könnte This compound in den Umweltwissenschaften zur Synthese von Farbstoffen und Pigmenten verwendet werden, die umweltfreundlicher sind. Diese Verbindungen können leichter abgebaut werden, wodurch ihre Auswirkungen auf Ökosysteme verringert werden .
Wirkmechanismus
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 5-Chloro-2-hydroxy-4-methyl-benzaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, could potentially affect various biochemical pathways in the body .
Result of Action
The formation of oximes and hydrazones could potentially lead to various molecular and cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde . .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-hydroxy-4-methyl-benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases and hydrazones. These reactions involve the interaction of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde with primary amines and hydrazines, respectively . The compound can act as an electrophile, reacting with nucleophilic groups on enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with lysine residues in proteins, potentially altering their function and activity.
Cellular Effects
The effects of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Chloro-2-hydroxy-4-methyl-benzaldehyde can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production.
Molecular Mechanism
At the molecular level, 5-Chloro-2-hydroxy-4-methyl-benzaldehyde exerts its effects through various mechanisms. One key mechanism is the formation of Schiff bases and hydrazones, which involve the covalent binding of the compound to nucleophilic groups on biomolecules . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 5-Chloro-2-hydroxy-4-methyl-benzaldehyde can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 5-Chloro-2-hydroxy-4-methyl-benzaldehyde can degrade over time, leading to a decrease in its biological activity . In vivo studies have also indicated that prolonged exposure to the compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde can lead to cellular damage, oxidative stress, and inflammation in animal models .
Metabolic Pathways
5-Chloro-2-hydroxy-4-methyl-benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall effects of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For example, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and function within different cellular compartments.
Subcellular Localization
The subcellular localization of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing metabolic processes and cellular signaling pathways.
Eigenschaften
IUPAC Name |
5-chloro-2-hydroxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDVRKLTHSTZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370915 | |
| Record name | 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3328-68-5 | |
| Record name | 5-Chloro-2-hydroxy-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3328-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-hydroxy-4-methyl-benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





